molecular formula C16H26N2OS B6315102 3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine CAS No. 1799787-09-9

3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine

Cat. No.: B6315102
CAS No.: 1799787-09-9
M. Wt: 294.5 g/mol
InChI Key: RGESWDWHSTVFGE-UHFFFAOYSA-N
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Description

3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine is an organic compound that features a benzylthio group, a morpholinoethyl group, and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine typically involves multi-step organic reactions. One possible route could be:

    Formation of Benzylthio Intermediate: Reacting benzyl chloride with thiourea to form benzylthiourea.

    Alkylation: Reacting the benzylthiourea with 3-chloropropan-1-amine to form 3-(benzylthio)propan-1-amine.

    Morpholinoethylation: Reacting 3-(benzylthio)propan-1-amine with 2-chloroethylmorpholine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group or to modify the morpholinoethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-benzylated amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylthio)propan-1-amine: Lacks the morpholinoethyl group.

    N-(2-Morpholinoethyl)propan-1-amine: Lacks the benzylthio group.

    3-(Benzylthio)-N-(2-hydroxyethyl)propan-1-amine: Has a hydroxyethyl group instead of a morpholinoethyl group.

Uniqueness

3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine is unique due to the presence of both the benzylthio and morpholinoethyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-benzylsulfanyl-N-(2-morpholin-4-ylethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-2-5-16(6-3-1)15-20-14-4-7-17-8-9-18-10-12-19-13-11-18/h1-3,5-6,17H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGESWDWHSTVFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCCSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine
Reactant of Route 6
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine

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